molecular formula C18H18F3N3O3 B2958714 (2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1421456-79-2

(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2958714
CAS RN: 1421456-79-2
M. Wt: 381.355
InChI Key: QFZSXPVNXKYEFI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It is a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth . It is a versatile material used in scientific research.


Synthesis Analysis

The synthesis of Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Antibacterial Agents

This compound exhibits properties that make it a potent inhibitor of bacterial growth. It has been shown to target bacterial phosphopantetheinyl transferases (PPTases), enzymes critical for bacterial cell viability and virulence. By inhibiting PPTases, it can thwart bacterial secondary metabolism and attenuate their growth, making it a promising candidate for developing new antibacterial agents .

Antifungal and Antiparasitic Applications

The structural analogs of this compound have demonstrated significant antifungal and antiparasitic activities. These properties are highly valuable in the development of treatments against fungal infections and parasitic infestations, which are major concerns in public health and agriculture .

Anti-inflammatory and Antidepressant Effects

Compounds with similar structures have been reported to possess anti-inflammatory and antidepressant effects. This suggests that “(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” could potentially be used in the treatment of chronic inflammation and mood disorders .

Anticonvulsant and Antioxidant Properties

Research indicates that structurally related compounds exhibit anticonvulsant and antioxidant activities. These properties are essential for the development of neuroprotective agents and treatments for oxidative stress-related diseases .

Mechanism of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . An advanced analogue of this series was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the future directions of this compound could be towards the development of more effective agrochemical and pharmaceutical compounds.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O3/c1-26-16-14(3-2-8-22-16)17(25)24-9-6-13(7-10-24)27-15-5-4-12(11-23-15)18(19,20)21/h2-5,8,11,13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZSXPVNXKYEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

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